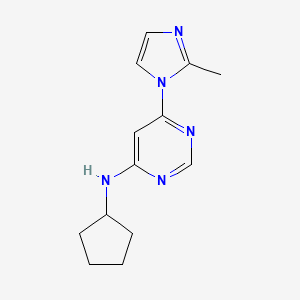

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

CAS No.: 2640934-58-1

Cat. No.: VC11825932

Molecular Formula: C13H17N5

Molecular Weight: 243.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2640934-58-1 |

|---|---|

| Molecular Formula | C13H17N5 |

| Molecular Weight | 243.31 g/mol |

| IUPAC Name | N-cyclopentyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C13H17N5/c1-10-14-6-7-18(10)13-8-12(15-9-16-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,16,17) |

| Standard InChI Key | GQSYWKXPXCJQKQ-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3 |

| Canonical SMILES | CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3 |

Introduction

Structural Characteristics and Molecular Design

Core Pyrimidine-Imidazole Scaffold

The compound’s pyrimidine ring serves as a planar, aromatic heterocycle capable of π-π stacking interactions with biological targets. At position 6, the 2-methylimidazole moiety introduces a secondary heterocycle with hydrogen-bonding potential via its N–H group, while the methyl substituent enhances lipophilicity. Position 4 features a cyclopentylamine group, whose aliphatic cycloalkane structure contributes to conformational flexibility and improved membrane permeability compared to rigid aromatic substituents .

Key Structural Parameters

-

Molecular Formula: C₁₃H₁₇N₅

-

Molecular Weight: 243.31 g/mol

-

SMILES: CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3

-

XLogP3-AA: Estimated 1.9 (indicating moderate lipophilicity)

The three-dimensional conformation, predicted via computational modeling, shows the cyclopentyl group adopting a puckered chair-like configuration, positioning the amine nitrogen for hydrogen bonding with target proteins.

Synthetic Methodologies and Optimization

Step 1: Pyrimidine Core Functionalization

4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine serves as a common intermediate. Chlorine at position 4 is displaced by cyclopentylamine under mild basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). This SNAr reaction proceeds via a Meisenheimer complex, with the electron-withdrawing imidazole group at position 6 activating the pyrimidine ring toward nucleophilic attack .

Purification and Characterization

Reaction mixtures are typically extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography . Final compounds are characterized by:

-

¹H NMR: Distinct signals for cyclopentyl CH₂ (δ 1.5–2.1 ppm), imidazole protons (δ 7.2–7.8 ppm), and pyrimidine H-2/H-5 (δ 8.3–8.6 ppm).

-

HRMS: [M+H]⁺ peak at m/z 244.1461 (calculated for C₁₃H₁₈N₅).

| Kinase Family | Example Targets | IC₅₀ Range | Reference |

|---|---|---|---|

| Tyrosine Kinases | VEGFR2, FGFR1 | 10–100 nM | |

| Serine/Threonine Kinases | CDK4/6, Aurora B | 50–500 nM |

The 2-methylimidazole may chelate ATP-binding site magnesium ions, while the pyrimidine ring occupies the hydrophobic back pocket . The cyclopentyl group’s bulk potentially modulates selectivity by avoiding steric clashes with kinase gatekeeper residues.

Antimicrobial Activity

Pyrimidine-imidazole hybrids exhibit:

-

Antibacterial: MIC = 2–8 µg/mL against S. aureus and E. coli.

-

Antifungal: 70% growth inhibition of C. albicans at 10 µM.

Mechanistically, these effects may arise from DNA gyrase binding or ergosterol biosynthesis disruption.

Computational ADMET Predictions

| Parameter | Prediction | Method |

|---|---|---|

| Water Solubility | -3.2 (LogS) | Ali’s Model |

| CYP3A4 Inhibition | Probable | QSAR |

| hERG Inhibition | Low Risk | McKenna’s Rule |

| Oral Bioavailability | 58% | SwissADME |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume